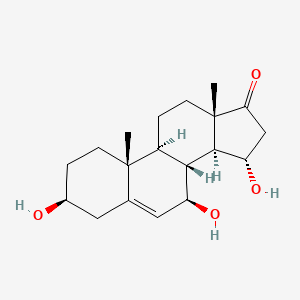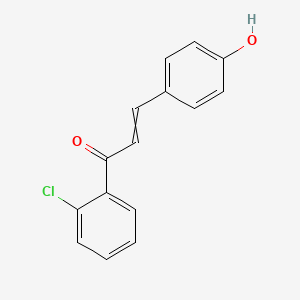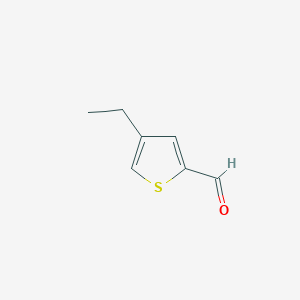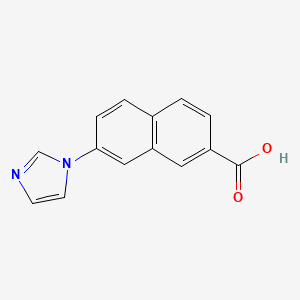
4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine is a heterocyclic compound that features a piperidine ring attached to a pyrimidine ring, which is further connected to a hydrazine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine typically involves the reaction of 6-(Piperidin-1-yl)pyrimidin-4-amine with hydrazine. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) to prevent oxidation. Sodium hydride is often used as a base to deprotonate the amine, facilitating the nucleophilic attack on the hydrazine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can yield azo compounds, while nucleophilic substitution on the piperidine ring can introduce various functional groups .
Aplicaciones Científicas De Investigación
4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine has several applications in scientific research:
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.
Biology: It is studied for its potential to modulate biological pathways and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in the context of anticancer research, it binds to Hsp90, disrupting its interaction with Cdc37. This inhibition leads to the destabilization of several oncogenic proteins, ultimately inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
6-(Piperidin-1-yl)pyrimidin-4-amine: Similar structure but lacks the hydrazine group.
2-((6-(Piperidin-1-yl)pyrimidin-4-yl)oxy)acetic acid: Contains an acetic acid group instead of hydrazine.
2-methyl-4-[6-(piperidin-1-yl)pyrimidin-4-yl]-1$l^{6},4-thiomorpholine-1,1-dione: Features a thiomorpholine ring and a sulfone group.
Uniqueness
The presence of the hydrazine group in 4-Hydrazinyl-6-(piperidin-1-yl)pyrimidine makes it unique compared to its analogs. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H15N5 |
|---|---|
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
(6-piperidin-1-ylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C9H15N5/c10-13-8-6-9(12-7-11-8)14-4-2-1-3-5-14/h6-7H,1-5,10H2,(H,11,12,13) |
Clave InChI |
GNMVDRDYUPNLKB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC=NC(=C2)NN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Cyclopent[a]inden-8(1H)-one, 2,3,3a,8a-tetrahydro-](/img/structure/B8750637.png)

![4-(6-(Bromomethyl)-2-chloropyrido[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B8750645.png)



![1,2,3,7,8,8a-Hexahydrocyclopenta[ij]isoquinoline](/img/structure/B8750666.png)


